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Compound of Interest

Compound Name: SAR7334

Cat. No.: B560094 Get Quote

An In-depth Technical Guide to SAR7334

Introduction
SAR7334 is a novel, potent, and bioavailable small-molecule inhibitor of the Transient

Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3] It has emerged as a critical

tool for investigating the physiological and pathophysiological roles of TRPC6 and related

channels. This document provides a comprehensive overview of SAR7334, detailing its

chemical properties, mechanism of action, and the experimental protocols used for its

characterization, aimed at researchers and professionals in drug development.

Chemical Properties and Identification
SAR7334 is an aminoindanol derivative.[2] There are two commonly cited CAS numbers for

this compound, which distinguish between the free base and its dihydrochloride salt form. The

hydrochloride salt is often used in experimental settings due to its solubility characteristics.
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Property Value Source

Compound Name SAR7334 [1][2][4]

CAS Number 1333210-07-3 (free base) [1][4]

CAS Number (dihydrochloride) 1333207-63-8 [5][6][7]

Molecular Formula

(dihydrochloride)
C₂₁H₂₂ClN₃O • 2HCl [5]

Molecular Weight 367.87 g/mol (free base) [1]

Molecular Weight

(dihydrochloride)
440.8 g/mol [5]

IUPAC Name (dihydrochloride)

4-[[(1R,2R)-2-[(3R)-3-amino-1-

piperidinyl]-2,3-dihydro-1H-

inden-1-yl]oxy]-3-chloro-

benzonitrile, dihydrochloride

[5][7]

Purity ≥98% [5][7]

Appearance Crystalline solid [5]

Solubility
DMSO: 15 mg/mL, Ethanol: 25

mg/mL, DMF: 1 mg/mL
[5]

Storage 3 years at -20°C (powder) [1]

Mechanism of Action and Selectivity
SAR7334 functions as a direct blocker of diacylglycerol (DAG)-sensitive TRPC channels.[2] Its

primary target is TRPC6, which it inhibits with high potency. The inhibitory effect has been

demonstrated by blocking the influx of Ca²⁺ into cells and directly measuring the reduction of

ion currents through the channel.[1][2]

The selectivity of SAR7334 has been profiled against other members of the TRPC family. It is

significantly more potent against TRPC6 than its closest homologs, TRPC3 and TRPC7.

TRPC4 and TRPC5-mediated calcium entry are not affected by SAR7334.[2][3]
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Channel Target
IC₅₀ (Ca²⁺ Influx
Assay)

IC₅₀ (Patch-Clamp
Assay)

Source

TRPC6 9.5 nM 7.9 nM [1][2][3]

TRPC3 282 nM - [1][2][3]

TRPC7 226 nM - [1][2][3]

TRPC4 Not Affected - [1][2]

TRPC5 Not Affected - [1][2]

Signaling Pathway Inhibition
TRPC6 channels are key components of cellular calcium signaling pathways, often activated

downstream of G-protein coupled receptors (GPCRs) that couple to phospholipase C (PLC).

Upon receptor activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from

the endoplasmic reticulum, DAG directly activates TRPC6 at the plasma membrane, leading to

Ca²⁺ influx. SAR7334 directly blocks this final step of Ca²⁺ entry through the TRPC6 channel.
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Figure 1: SAR7334 Signaling Pathway Inhibition.

Experimental Protocols
The pharmacological profile of SAR7334 was established through a series of well-defined

experimental procedures.

Primary Screening: Fluorometric Intracellular Ca²⁺
Assay
The initial identification of SAR7334 as a TRPC6 inhibitor was performed using a high-

throughput screen that measures intracellular calcium levels.
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Objective: To identify compounds that inhibit TRPC6-mediated Ca²⁺ influx.

Methodology:

Cell Line: A stable HEK cell line expressing human TRPC6 under a tetracycline-inducible

promoter is used.[2]

Cell Plating: Cells are plated in multi-well plates and incubated.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Incubation: Cells are rinsed and incubated with various concentrations of the

test compound (SAR7334) or vehicle for a short period (e.g., 10 minutes).[1]

Channel Activation: TRPC6 channels are activated using a synthetic diacylglycerol analog,

1-oleoyl-2-acetyl-sn-glycerol (OAG).

Signal Detection: Changes in intracellular Ca²⁺ are measured as changes in fluorescence

intensity using a Fluorometric Imaging Plate Reader (FLIPR).

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value.

Electrophysiology: Whole-Cell Patch-Clamp
To confirm direct channel blockade and precisely quantify potency, whole-cell patch-clamp

experiments are conducted.[2][3]

Objective: To directly measure the inhibition of TRPC6-mediated ion currents by SAR7334.

Methodology:

Cell Preparation: TRPC6-expressing HEK cells are prepared for electrophysiological

recording.

Recording: A glass micropipette forms a high-resistance seal with the cell membrane

(giga-seal), and the membrane patch is ruptured to gain electrical access to the cell's

interior (whole-cell configuration).
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Current Elicitation: TRPC6 currents are elicited by applying a voltage ramp protocol and

activating the channels with an agonist like OAG (e.g., 50 µM).[2]

Compound Application: SAR7334 is added to the extracellular solution at increasing

concentrations.

Data Acquisition: The resulting ion currents are measured at a specific holding potential

(e.g., -70 mV).[2]

Analysis: The reduction in current amplitude is measured to generate a dose-response

curve and calculate the IC₅₀.[2]

In Vivo Efficacy Models
The physiological effects of SAR7334 have been evaluated in animal models for pathologies

where TRPC6 is implicated, such as pulmonary hypertension.

Objective: To assess the therapeutic potential of SAR7334 in a disease-relevant context.

Model: Acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused mouse lungs.

[2][3]

Methodology:

Animal Preparation: Mice are anesthetized, and their lungs are isolated and perfused.

Compound Administration: SAR7334 is administered, often via oral gavage (p.o.), to

assess its bioavailability and efficacy.[4]

Induction of HPV: Hypoxia is induced to trigger vasoconstriction, a TRPC6-dependent

process.

Measurement: Changes in pulmonary arterial pressure are monitored.

Outcome: SAR7334 has been shown to suppress TRPC6-dependent acute HPV,

confirming its in vivo activity.[2][3]
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Figure 2: Experimental Workflow for SAR7334 Characterization.
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Conclusion
SAR7334 is a highly potent and selective inhibitor of the TRPC6 channel with demonstrated

oral bioavailability and in vivo efficacy.[2][3] Its well-characterized chemical properties and

mechanism of action make it an invaluable pharmacological tool for elucidating the role of

TRPC6 in health and disease. The detailed experimental protocols outlined here provide a

robust framework for its application in preclinical research and drug discovery efforts targeting

cation channels.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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